![molecular formula C16H14ClN3O B5835021 N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of such compounds generally involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .Molecular Structure Analysis

The molecular structure of “N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring .Applications De Recherche Scientifique

Sleep Aid

Zolpidem is most commonly known as a sleep aid, marketed under the brand name Ambien . It is used to treat insomnia and other sleep disorders, helping people fall asleep faster and stay asleep longer.

Neurological Research

Zolpidem has been used in neurological research due to its effects on the central nervous system. It acts on the GABA receptors in the brain, which are involved in sleep regulation, anxiety, and other neurological functions .

Treatment of Brain Disorders

Some research suggests that Zolpidem may have potential in the treatment of brain disorders. For example, it has been studied for its effects on conditions like Parkinson’s disease and dementia .

Antileishmanial Activity

According to a study , certain compounds similar to Zolpidem have shown antileishmanial activity. Leishmaniasis is a disease caused by parasites, and these compounds could potentially be used in its treatment.

Antimalarial Activity

The same study also found that some of these compounds have antimalarial activity. Malaria is a serious disease caused by a parasite that is transmitted by mosquitoes, and new treatments are constantly being sought.

Tuberculosis Treatment

Imidazopyridine, a compound related to Zolpidem, has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Orientations Futures

The future directions for “N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide” could involve the development of new synthesis methods that allow for higher yields of the target product . Additionally, further studies could be conducted to explore its potential biological activities and applications in medicine.

Mécanisme D'action

Target of Action

The primary target of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is the ω1-subtype of receptors in the central nervous system . These receptors play a crucial role in regulating sleep and anxiety.

Mode of Action

This compound selectively binds to the ω1-subtype of receptors in the central nervous system . It has low affinity for the ω2- or ω3-subtypes . This selective binding leads to changes in neural signaling, which can result in sedative effects.

Result of Action

The binding of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide to the ω1-subtype of receptors can lead to sedative effects, making it potentially useful for the treatment of insomnia and anxiety .

Propriétés

IUPAC Name |

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-3-5-12(6-4-10)15-16(18-11(2)21)20-9-13(17)7-8-14(20)19-15/h3-9H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKUBYDFFZHEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

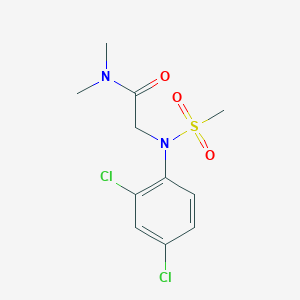

![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)

![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)

![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)

![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)